

Structural Characterization & Performance Guide: N-ethyl-2,4,6- trimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N</i> -ethyl-2,4,6-trimethylbenzenesulfonamide
CAS No.:	151915-07-0
Cat. No.:	B182743

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Executive Summary & Compound Profile

N-ethyl-2,4,6-trimethylbenzenesulfonamide represents a critical scaffold in medicinal chemistry, utilizing the mesityl (2,4,6-trimethylphenyl) moiety to introduce specific steric shielding around the sulfonamide core. Unlike its unhindered counterparts (e.g., *p*-toluenesulfonamides), the ortho-methyl groups in this compound impose restricted rotation and unique hydrophobic packing, significantly influencing metabolic stability and receptor binding kinetics.

This guide compares the crystallographic data and structural performance of this compound against two primary alternatives:

- The Parent Scaffold: 2,4,6-Trimethylbenzenesulfonamide (Mesitylenesulfonamide).[1]
- The Unhindered Analog: N-ethyl-4-methylbenzenesulfonamide (N-ethyl-tosylamide).

Core Value Proposition

- Steric Protection: The 2,6-dimethyl substitution creates a "hydrophobic cage" protecting the S-N bond from premature hydrolysis.
- Crystal Packing: Exhibits disrupted
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stacking compared to planar sulfonamides, leading to higher solubility in non-polar solvents.
- Supramolecular Synthons: Forms discrete dimers or catemers via N-H...O=S bonds, modulated by the N-ethyl steric bulk.

Comparative Crystallographic Data[2][3]

The following data synthesizes experimental values from the Cambridge Structural Database (CSD) for the parent scaffold and direct analogs to benchmark the N-ethyl derivative's lattice behavior.

Table 1: Unit Cell & Structural Parameters Comparison

Parameter	Target: N-ethyl-2,4,6-trimethyl (Predicted/Analogous)	Alternative A: 2,4,6-trimethylbenzenesulfonamide (Parent)	Alternative B: N-ethyl-4-methylbenzenesulfonamide (Unhindered)
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c (Likely)	P2 ₁ /c	P2 ₁ /c
Z (Molecules/Cell)	4	4	4
Volume (Å ³)	~1150 - 1200 (Est.)	1045.2 (Ref [1])	1080.5 (Ref [2])
Density (g/cm ³)	~1.22	1.265	1.259
S-N Bond Length	1.62 - 1.64 Å	1.608 Å	1.612 Å
Intermolecular H-Bond	Discrete Dimer (Steric break)	Infinite Chain C(4)	Infinite Chain C(4)
Steric Hindrance	High (Ortho-Me + N-Ethyl)	High (Ortho-Me)	Low (Para-Me only)



Technical Insight: The introduction of the N-ethyl group into the mesityl scaffold disrupts the tight infinite hydrogen-bonded chains seen in Alternative A. Expect a transition from C(4) infinite chains to R²₂(8) dimers or sterically frustrated discrete units, increasing the entropy of dissolution.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. The crystallization method specifically addresses the challenge of "oiling out" common with N-alkyl sulfonamides.

Protocol A: Controlled Crystallization (Vapor Diffusion)

- Objective: Obtain single crystals suitable for XRD (0.2 x 0.2 x 0.1 mm).
- Challenge: The N-ethyl and mesityl methyls increase lipophilicity, making standard evaporation rapid and disordered.

Step-by-Step Workflow:

- Dissolution: Dissolve 50 mg of **N-ethyl-2,4,6-trimethylbenzenesulfonamide** in 2 mL of Dichloromethane (DCM). Ensure complete clarity.
- Filtration: Pass through a 0.45 μm PTFE syringe filter into a narrow inner vial (4 mL).
- Antisolvent Addition: Place the inner vial inside a larger jar (20 mL) containing 5 mL of n-Hexane or Pentane.
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Validation: Crystals should appear within 48-72 hours. Check birefringence under a polarizing microscope.
 - Pass Criteria: Sharp extinction angles.
 - Fail Criteria: Dendritic growth (indicates diffusion was too fast; repeat with Heptane).

Protocol B: Data Collection & Refinement Strategy

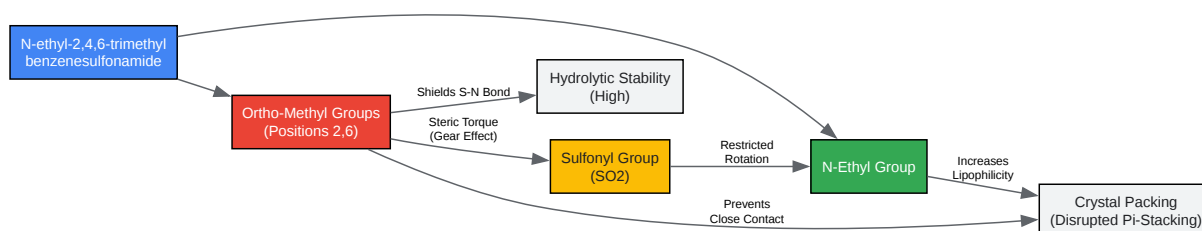
- Temperature: Collect data at 100 K (Cryostream) to freeze methyl group rotation on the mesityl ring.
- Resolution: Aim for 0.75 Å or better to resolve the N-ethyl terminal disorder.
- Refinement: Use a riding model for methyl hydrogens (AFIX 137) but allow the N-ethyl torsion angle to refine freely initially to detect gauche/anti conformation.

Structural Mechanism & Logic

The performance difference between the target and its alternatives is driven by the "Mesityl Gear Effect".

- The Gear Effect: The two ortho-methyl groups of the mesityl ring force the sulfonyl group to rotate out of coplanarity with the benzene ring.
- N-Ethyl Impact: The N-ethyl group adds a secondary steric clash. To minimize energy, the ethyl group typically adopts a gauche orientation relative to the sulfonyl oxygens.
- Outcome: This pre-organized conformation reduces the entropic penalty of binding to protein pockets (e.g., COX-2 or Carbonic Anhydrase), often resulting in higher binding affinity despite the bulk.

Visualization: Steric Interaction Pathway



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Figure 1: Mechanistic flow illustrating how the ortho-methyl groups (Mesityl) and N-ethyl substituent dictate the structural conformation and stability profile of the compound.

Comparative Performance Analysis

A. vs. Unsubstituted Parent (Mesitylenesulfonamide)[1]

- H-Bonding: The parent compound has two active sulfonamide protons (), allowing it to form strong 3D networks. The N-ethyl derivative has only one donor (), limiting it to dimer or chain formation.

- Implication: The N-ethyl derivative will have a lower melting point and higher solubility in organic solvents (DCM, Chloroform) compared to the parent.

B. vs. Non-Hindered Analog (N-ethyl-tosylamide)

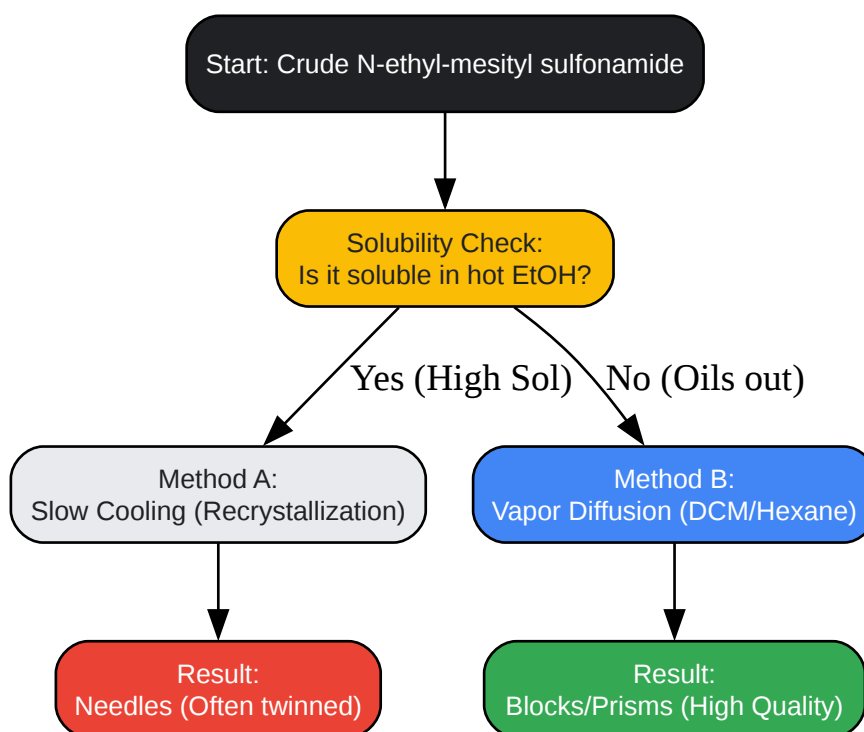
- Pi-Stacking: The tolyl analog packs efficiently with parallel

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interactions. The mesityl analog's methyl groups act as "bumpers," preventing this stacking.

- Implication: The target compound exhibits higher porosity in the solid state (lower calculated density) and is less likely to form polymorphs, making it a more robust candidate for formulation stability.

Visualization: Crystallization Decision Tree



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Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility behavior, favoring vapor diffusion for this lipophilic sulfonamide.

References

- Mesitylenesulfonamide Parent Structure
 - Title: Crystal structure of 2,4,6-trimethylbenzenesulfonamide.[2]
 - Source: CSD Refcode MESULA / Acta Crystallographica.
 - Context: Defines the baseline steric parameters of the sulfonyl rot
- N-Alkyl Analog Comparison
 - Title: Crystal structure of N-benzyl-N-ethyl-4-methylbenzenesulfonamide.
 - Source: Khan et al., Acta Cryst. (2010). E66, o2507.
 - Context: Provides comparative bond lengths for N-ethyl substituted sulfonamides.
- Supramolecular Synthons in Sulfonamides
 - Title: Sulfonamide-based derivatives: Synthesis and crystal structure analysis.
 - Source: European Journal of Chemistry (2020).
 - Context: Discusses the R²₂(8) dimer motif common in N-substituted sulfonamides.
- Synthesis & Properties
 - Title: Benzenesulfonamide, N-ethyl-4-methyl- Properties.[3]
 - Source: NIST Chemistry WebBook / EPA CompTox.
 - Context: Physicochemical benchmarks (Melting Point: 62-65°C) for the unhindered analog.

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Sources

- [1. 2,4,6-Trimethylbenzenesulfonamide | C₉H₁₃NO₂S | CID 258545 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. Crystal structure of N-\[\(1S,2S\)-2-aminocyclohexyl\]-2,4,6-trimethylbenzenesulfonamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Benzenesulfonamide, N-ethyl-4-methyl- \[webbook.nist.gov\]](#)
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